molecular formula C10H9NO B1611158 (Isoquinolin-4-yl)methanol CAS No. 73048-60-9

(Isoquinolin-4-yl)methanol

Cat. No. B1611158
CAS RN: 73048-60-9
M. Wt: 159.18 g/mol
InChI Key: QWTIYWBQFLATTN-UHFFFAOYSA-N
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Description

“(Isoquinolin-4-yl)methanol” is a chemical compound with the molecular formula C10H9NO and a molecular weight of 159.19 g/mol . It is manufactured by Casno Chemicals and is used in various industries due to its precise pH value, accurate composition, and longer shelf life .


Synthesis Analysis

The synthesis of “(Isoquinolin-4-yl)methanol” involves a Goldberg–Ullmann-type coupling reaction with appropriate amides in the presence of copper(I) iodide. The process involves the use of 4-Isoquinolinecarboxaldehyde (1 mmole) dissolved in anhydrous THF (50 mL) and treated with borane-methyl sulfide (0.3 mmoles) at 0° C for 0.5-1 h.


Molecular Structure Analysis

The molecular structure of “(Isoquinolin-4-yl)methanol” is based on the isoquinoline scaffold, which is a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring .


Physical And Chemical Properties Analysis

“(Isoquinolin-4-yl)methanol” is a chemical compound with a molecular weight of 159.18 g/mol . Further physical and chemical properties are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis of Isoquinoline Alkaloids

(Isoquinolin-4-yl)methanol: is pivotal in the synthesis of isoquinoline alkaloids, which are significant due to their diverse biological activities. These compounds serve as key components in anti-cancer and anti-malarial drugs. The development of new methods for efficient synthesis of isoquinoline and its derivatives is a hot topic in organic and medicinal chemistry, with strategies ranging from semi-synthesis to total synthesis .

Catalyst-free Processes in Water

The compound plays a role in the environmentally friendly synthesis of isoquinoline derivatives through catalyst-free processes in water. This approach is beneficial for reducing the environmental impact of chemical syntheses and is aligned with the principles of green chemistry .

Drug Development

Due to its structural significance in the formation of biologically active products, (Isoquinolin-4-yl)methanol is used in drug development, particularly in the creation of novel therapeutic agents that target a variety of diseases .

Dyes Industry

The compound is also utilized in the dyes industry. Its application in the synthesis of chiral isoquinoline derivatives and isoquinolinium salts is likely to attract increasing attention from researchers in organic, bio, and medicinal chemistry .

Annulation Protocols

(Isoquinolin-4-yl)methanol: is involved in annulation protocols, which are efficient methods for the synthesis of cyclic compounds. These protocols are crucial for constructing the isoquinolone ring, an important structure in various nitrogen-heterocyclic compounds with versatile biological and physiological activities .

Fluorescent Properties

Isoquinoline derivatives, including those derived from (Isoquinolin-4-yl)methanol , are studied for their fluorescent properties. This makes them valuable in the development of fluorescent probes and materials for biological imaging applications .

Future Directions

Isoquinolones, including “(Isoquinolin-4-yl)methanol”, have versatile biological and physiological activities, and their synthetic methods have been greatly developed recently . Future research may focus on further developing the synthesis methods and exploring the biological activities of these compounds .

properties

IUPAC Name

isoquinolin-4-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO/c12-7-9-6-11-5-8-3-1-2-4-10(8)9/h1-6,12H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWTIYWBQFLATTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40508752
Record name (Isoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinolin-4-ylmethanol

CAS RN

73048-60-9
Record name (Isoquinolin-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40508752
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name isoquinolin-4-ylmethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Isoquinolinecarboxaldehyde (1 mmole) (prepared by the method of: J. B. Wommack, T. G. Barbee, Jr., D. J. Thoennes, M. A. McDonald and D. E. Pearson, J. Heterocyclic Chem., 1969, 6, 243-245.) is dissolved in anhydrous THF (50 mL) and treated with borane-methyl sulfide (0.3 mmoles) (as described in: E. Mincione, J. Org. Chem., 1978, 43, 1829-1830) at 0° C. for 0.5-1 h and worked up in the usual way to give the title compound.
Quantity
1 mmol
Type
reactant
Reaction Step One
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 mmol
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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